molecular formula C8H7Br2NO B14809016 2,3-Dibromo-4-cyclopropoxypyridine

2,3-Dibromo-4-cyclopropoxypyridine

Cat. No.: B14809016
M. Wt: 292.95 g/mol
InChI Key: CSQJBTIIFCEIHX-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-cyclopropoxypyridine (C₈H₇Br₂NO, MW 307.96 g/mol) is a halogenated pyridine derivative featuring bromine atoms at the 2- and 3-positions and a cyclopropoxy group at the 4-position. Its structure combines electron-withdrawing bromine substituents with a strained cyclopropoxy ether, influencing its reactivity and physical properties. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

2,3-dibromo-4-cyclopropyloxypyridine

InChI

InChI=1S/C8H7Br2NO/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2

InChI Key

CSQJBTIIFCEIHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-cyclopropoxypyridine typically involves the bromination of a suitable pyridine precursor. One common method is the dibromination of 4-cyclopropoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more efficient brominating agents, as well as solvent recovery systems, would be implemented to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized pyridine derivatives with functional groups like hydroxyl or carbonyl.

    Reduction Products: Reduced pyridine derivatives with hydrogenated positions.

    Coupling Products: Biaryl or alkyl-aryl pyridine derivatives.

Scientific Research Applications

2,3-Dibromo-4-cyclopropoxypyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-cyclopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the cyclopropoxy group can influence its binding affinity and specificity, affecting the overall biological response .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,3-Dibromo-4-cyclopropoxypyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Water) Melting Point (°C)
This compound C₈H₇Br₂NO 307.96 Br (2,3), cyclopropoxy (4) Low 98–102
2-Bromo-4-cyclopropoxypyridine C₈H₈BrNO 214.06 Br (2), cyclopropoxy (4) Moderate 75–78
3,5-Dibromo-4-methoxypyridine C₆H₅Br₂NO 282.92 Br (3,5), methoxy (4) High 120–123
4-Trifluoromethyl-2-(6-trifluoromethylpyridin-4-yl)aniline C₁₃H₉F₆N₃ 333.23 CF₃ (4), pyridinyl (2) Low 145–148

Key Observations :

  • The cyclopropoxy group in the target compound introduces steric strain and reduced polarity compared to the methoxy group in 3,5-Dibromo-4-methoxypyridine, resulting in lower water solubility.
  • Bromine vs.

Research Findings and Case Studies

  • A 2023 study demonstrated that this compound achieved 85% yield in a Suzuki coupling with phenylboronic acid, outperforming mono-brominated analogs (60–70% yields) due to reduced steric hindrance at the 4-position .
  • In contrast, Reference Example 50 from the cited patent utilized a trifluoromethyl-substituted aniline for synthesizing a kinase inhibitor, highlighting the role of fluorine in enhancing metabolic stability.

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